2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate
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Description
The compound “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate” is a complex organic molecule that contains a benzothiazole ring and a piperidine ring . Benzothiazoles are heterocyclic compounds with a wide range of biological activities and are used in the synthesis of various pharmaceuticals . Piperidine is a common motif in many pharmaceuticals and natural products, contributing to their biological activity .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .Scientific Research Applications
Anti-Inflammatory Properties
Compounds with similar structures have shown significant anti-inflammatory properties . They have been synthesized and evaluated for their ability to inhibit inflammation, with some showing promising results .
Antimicrobial Activity
Some derivatives of the compound have demonstrated significant antibacterial and antifungal activities . They have been effective against various pathogens, indicating their potential use in the development of new antimicrobial agents .
Anticancer Potential
Thiazole derivatives, which are structurally similar to the compound , have shown anticancer properties . This suggests that “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate” could potentially be studied for similar applications .
Antidiabetic Activity
Thiazole derivatives have also been associated with antidiabetic activity . This opens up another avenue of research for the compound .
Anti-Alzheimer’s Activity
The compound’s structural relatives have shown potential in the treatment of Alzheimer’s disease . This suggests that the compound could be studied for its potential benefits in neurodegenerative disorders .
Antioxidant Properties
Thiazole derivatives have demonstrated antioxidant properties . This indicates that the compound could be studied for its potential to neutralize harmful free radicals in the body .
Industrial Applications
Beyond their biological activity, benzotriazoles, which share some structural similarities with the compound, have important industrial applications. They are used as fluorescent compounds, corrosion inhibitors, dyestuffs, and photostabilizers .
Crystal Structure Analysis
The compound’s crystal structure can be analyzed for various applications. For instance, a structurally similar compound has been studied for its crystal structure . This kind of analysis can provide valuable insights into the compound’s properties and potential applications .
properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c20-14-6-4-5-13(11-14)18(23)24-15-7-8-16-17(12-15)25-19(21-16)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVRKJCPXHMFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate |
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